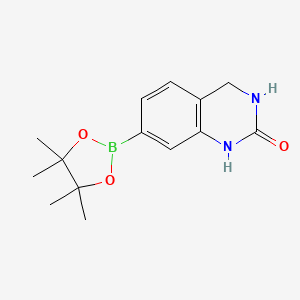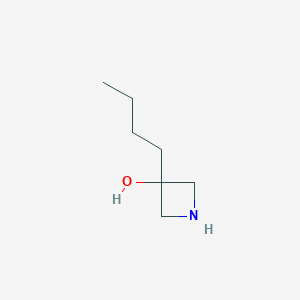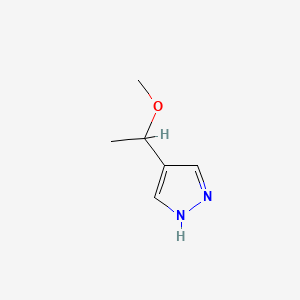
tert-Butyl (R)-2-(pyrrolidin-3-yloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate: is an organic compound that features a tert-butyl ester group and a pyrrolidin-3-yloxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl bromoacetate with (3R)-pyrrolidin-3-ol in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the pyrrolidin-3-yloxy group.
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters, including tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate, can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of new drugs and therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile starting material for drug discovery.
Industry: In the industrial sector, tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active pyrrolidin-3-yloxy moiety, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Tert-butyl 2-[(3S)-pyrrolidin-3-yloxy]acetate: A stereoisomer with similar structural features but different stereochemistry.
Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]propionate: A related compound with a propionate ester group instead of an acetate group.
Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]butyrate: Another related compound with a butyrate ester group.
Uniqueness: Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate is unique due to its specific combination of a tert-butyl ester group and a pyrrolidin-3-yloxy moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)7-13-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 |
Clave InChI |
DATHSDGIKBSITL-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CO[C@@H]1CCNC1 |
SMILES canónico |
CC(C)(C)OC(=O)COC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)




![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)

![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)

![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
